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Compound of Interest

Compound Name:
1-Hydroxyisoquinoline-7-boronic

acid

Cat. No.: B8187524

Get Quote

Retrosynthetic Strategy & Rational Design
The synthesis of 1-hydroxyisoquinoline-7-boronic acid poses two primary regiochemical

challenges:

The Isoquinolinone Core: Installing the oxygen functionality at C1 selectively.

The Boronic Acid Moiety: Introducing the boron species at C7 without affecting the

lactam/lactim core.

Strategic Pathway
We will utilize a "Functionalization of Pre-formed Heterocycle" strategy. Direct cyclization to the

boronic acid is chemically risky due to the lability of the C-B bond under the harsh

acidic/thermal conditions typically required for isoquinoline ring closure (e.g., Bischler-

Napieralski or Pomeranz-Fritsch).

Instead, we proceed via a robust 3-stage workflow:
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Core Activation: Conversion of commercial 7-bromoisoquinoline to its N-oxide.

Rearrangement: Regioselective insertion of oxygen at C1 (Meisenheimer-type

rearrangement).

Metallation/Borylation: Palladium-catalyzed Miyaura borylation followed by oxidative

hydrolysis.

Reaction Pathway Diagram
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Figure 1: Step-wise synthetic route from 7-bromoisoquinoline to the target boronic acid.[1][2]

Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromo-1-hydroxyisoquinoline
Rationale: Direct lithiation of isoquinoline to install the C1-OH is poor. The N-oxide

rearrangement is the industry standard for high regioselectivity.

Reagents:

7-Bromoisoquinoline (CAS: 4965-36-0)

m-Chloroperbenzoic acid (mCPBA) (<77%)

Acetic Anhydride (

)

Dichloromethane (DCM)

Protocol:
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N-Oxidation: Dissolve 7-bromoisoquinoline (10.0 g, 48 mmol) in DCM (100 mL). Cool to 0°C.

Add mCPBA (1.2 eq) portion-wise. Warm to room temperature (RT) and stir for 12 hours.

Monitor by TLC (DCM/MeOH 95:5); the N-oxide is significantly more polar.

Workup: Wash with saturated

(3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer (

) and concentrate to yield the N-oxide as a solid.

Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (50 mL). Heat to reflux

(140°C) for 4 hours. The reaction turns dark.

Hydrolysis: Concentrate

under vacuum. Dissolve residue in MeOH (50 mL) and add 2N NaOH (50 mL). Reflux for 1
hour to cleave the intermediate O-acetyl group.

Isolation: Cool to RT and acidify with 1N HCl to pH 5-6. The product, 7-bromo-1-

hydroxyisoquinoline, will precipitate as an off-white solid. Filter, wash with water, and dry.[3]

Critical Checkpoint: The product exists in equilibrium between the enol (1-hydroxy) and amide

(1-oxo) forms. In solution (

), the amide form dominates, characterized by a broad NH singlet at ~11.5 ppm.

Step 2: Miyaura Borylation (Formation of Pinacol Ester)
Rationale: Lithium-halogen exchange is incompatible with the acidic NH proton of the lactam.

Palladium-catalyzed coupling with bis(pinacolato)diboron (

) is tolerant of the free amide.

Reagents:

7-Bromo-1-hydroxyisoquinoline (from Step 1)

Bis(pinacolato)diboron (
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)[4][5]

(Catalyst)

Potassium Acetate (KOAc) (Anhydrous)

1,4-Dioxane (Degassed)

Protocol:

In a pressure vial, combine the bromide (1.0 eq),

(1.2 eq), and KOAc (3.0 eq).

Add anhydrous 1,4-dioxane (0.15 M concentration relative to bromide).

Sparge with Argon for 10 minutes to remove oxygen (Critical to prevent homocoupling).

Add

(0.05 eq). Seal the vial.

Heat at 90°C for 4-12 hours. Monitor by LC-MS.[6] The bromide peak (M+H ~224/226)

should disappear, replaced by the boronate ester (M+H ~272).

Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

Purification: Flash chromatography (Hexane/EtOAc). Note: Boronate esters can streak on

silica; adding 1% Et3N to the eluent helps.

Step 3: Hydrolysis to Boronic Acid
Rationale: While the pinacol ester is often used directly in Suzuki couplings, the free acid is

required for specific binding assays or crystallographic studies.

Protocol:

Dissolve the pinacol ester (1.0 eq) in Acetone/Water (4:1).

Add Sodium Periodate (
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, 3.0 eq) and Ammonium Acetate (

, 3.0 eq).

Stir at RT for 24 hours. The periodate oxidatively cleaves the pinacol diol.

Isolation: Evaporate acetone. Extract the aqueous layer with EtOAc. The boronic acid may

remain in the aqueous phase if pH is high; adjust to pH 5. Extract, dry, and concentrate.[7]

Triturate with hexanes to yield 1-Hydroxyisoquinoline-7-boronic acid.

Characterization & Data Analysis
Tautomerism Analysis
The target molecule exhibits lactam-lactim tautomerism. This significantly affects NMR

interpretation.

Figure 2: Tautomeric equilibrium. The lactam form is generally favored in the solid state and

polar solvents.

Quantitative Data Summary
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Parameter Specification Notes

Appearance Off-white to beige powder
Darkens upon oxidation/air

exposure.

Molecular Weight 189.98 g/mol Monoisotopic mass.

NMR (DMSO-

)

11.4 (br s, 1H, NH), 8.5 (s, 1H,

H-8), 7.8-8.1 (m, aromatic)

Absence of OH signal;

presence of amide NH

confirms lactam.

NMR ~28-30 ppm (br)
Broad singlet characteristic of

tricoordinate boron.

MS (ESI+) m/z 190

Boron isotope pattern:

(20%) /

(80%).

Solubility DMSO, MeOH, aqueous base
Insoluble in non-polar organics

(Hexane, DCM).

Troubleshooting & Stability
Protodeboronation: The C7-Boron bond is electronically coupled to the isoquinolinone ring.

Under strongly acidic conditions or high heat (

), the boron group may cleave, yielding 1-hydroxyisoquinoline. Avoid acidic workups.

Anhydride Formation: Boronic acids spontaneously form trimeric boroxines (anhydrides)

upon drying. This does not affect reactivity but alters the Melting Point and Elemental

Analysis. Always report as "boronic acid/boroxine mixture" if unsure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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